Lipophilicity Differentiation: XLogP3 Comparison Across the N-Alkyl Homologous Series
The target N-isopropyl compound exhibits a computed XLogP3 of 0.8, which is 0.8 log units higher than the N-methyl analog (XLogP3 = 0), 0.5 log units higher than the N-ethyl analog (XLogP3 = 0.3), and 1.0 log unit higher than the unsubstituted N-H analog (XLogP3 = −0.2), all computed using the same XLogP3 3.0 algorithm within PubChem [1]. This represents approximately a 6.3-fold increase in the octanol-water partition coefficient relative to the N-methyl variant and a 10-fold increase relative to the N-H variant, based on the logarithmic relationship between XLogP3 and partition coefficient [2]. The isopropyl variant is the most lipophilic member of this homologous series, offering the highest predicted passive membrane permeability among commercially available (3-trifluoromethyl-benzyl)-amino-acetic acid derivatives [3].
| Evidence Dimension | Lipophilicity (XLogP3 computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (PubChem CID 60838275) |
| Comparator Or Baseline | N-methyl analog: XLogP3 = 0 (CID 43442294); N-ethyl analog: XLogP3 = 0.3 (CID 54900054); N-H analog: XLogP3 = −0.2 (CID 13236065) |
| Quantified Difference | ΔXLogP3 = +0.8 vs. N-methyl; ΔXLogP3 = +0.5 vs. N-ethyl; ΔXLogP3 = +1.0 vs. N-H |
| Conditions | All values computed by XLogP3 3.0 algorithm within PubChem (release 2019.06.18), ensuring methodological consistency across all comparators [1] |
Why This Matters
In fragment-based screening and lead optimization campaigns, a 0.5–1.0 log unit difference in XLogP3 is a decision-relevant threshold that influences membrane permeability and non-specific protein binding, making the isopropyl variant the appropriate choice when higher lipophilicity is required within this scaffold family.
- [1] PubChem Compound Summaries: CID 60838275 (XLogP3 0.8), CID 43442294 (XLogP3 0), CID 54900054 (XLogP3 0.3), CID 13236065 (XLogP3 −0.2). Computed by XLogP3 3.0, PubChem release 2019.06.18. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-03). View Source
- [2] Cheng T, Zhao Y, Li X, et al. Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. J Chem Inf Model. 2007;47(6):2140-2148. doi:10.1021/ci700257y. XLogP3 algorithm documentation. View Source
- [3] PubChem. XLogP3-AA property comparison across CID 60838275, CID 43442294, CID 54900054, CID 13236065. National Center for Biotechnology Information. (accessed 2026-05-03). View Source
